molecular formula C18H27FN2O2 B3027384 tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate CAS No. 1286263-56-6

tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate

Cat. No.: B3027384
CAS No.: 1286263-56-6
M. Wt: 322.4
InChI Key: KYQQHMLINDKHGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluoro-substituted benzyl group and the tert-butyl carbamate group. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-bromo-4-methylbenzyl)piperidin-4-ylcarbamate
  • tert-Butyl 1-(2-iodo-4-methylbenzyl)piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-(2-fluoro-4-methylbenzyl)piperidin-4-ylcarbamate is unique due to the presence of the fluoro-substituted benzyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

tert-butyl N-[1-[(2-fluoro-4-methylphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-13-5-6-14(16(19)11-13)12-21-9-7-15(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQQHMLINDKHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301118598
Record name Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286263-56-6
Record name Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286263-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(2-fluoro-4-methylphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301118598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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